molecular formula C29H42N2O3 B115000 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153181-48-7

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No. B115000
M. Wt: 466.7 g/mol
InChI Key: MQXUJTOWJYVUBG-VIJSPRBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not yet fully understood. However, studies have shown that this compound works by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are responsible for causing inflammation and oxidative stress in the body.

Biochemical And Physiological Effects

Studies have shown that 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can lead to the prevention and treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research and development of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a chemical compound with potential applications in various fields of scientific research. Its potent anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and identify its potential targets for drug development.

Synthesis Methods

The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a complex process that involves several steps. The synthesis begins with the reaction of 2-amino-4,5-dihydro-1H-imidazole with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form a stable nitroxide radical. This radical is then reacted with 1,4-dibromo-2-butene to form a stable intermediate, which is then reacted with sodium methoxide to form the final product.

Scientific Research Applications

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

CAS RN

153181-48-7

Product Name

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-dipentyl-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Molecular Formula

C29H42N2O3

Molecular Weight

466.7 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dipentyl-1,3-diazepan-2-one

InChI

InChI=1S/C29H42N2O3/c1-3-5-13-19-30-25(21-23-15-9-7-10-16-23)27(32)28(33)26(22-24-17-11-8-12-18-24)31(29(30)34)20-14-6-4-2/h7-12,15-18,25-28,32-33H,3-6,13-14,19-22H2,1-2H3/t25-,26-,27+,28+/m1/s1

InChI Key

MQXUJTOWJYVUBG-VIJSPRBVSA-N

Isomeric SMILES

CCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

SMILES

CCCCCN1C(C(C(C(N(C1=O)CCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Canonical SMILES

CCCCCN1C(C(C(C(N(C1=O)CCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Other CAS RN

153181-48-7

synonyms

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dipentyl-1,3-diazepan-2-o ne

Origin of Product

United States

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